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Compound of Interest

6-Methoxy-[1,1"-biphenyl]-3-amine
Compound Name:
hydrochloride

Cat. No.: B027535

For Immediate Release

This technical guide provides a comprehensive overview of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectral data for the compound 6-Methoxy-[1,1'-biphenyl]-3-amine. This
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis, offering a detailed look at the compound's structural
characterization through NMR spectroscopy.

Chemical Structure

6-Methoxy-[1,1'-biphenyl]-3-amine, with the molecular formula C13H13NO, is a biphenyl
derivative containing a methoxy and an amine functional group on one of the phenyl rings. The
structural arrangement of this molecule dictates its unique spectral signature.

Figure 1: Chemical structure of 6-Methoxy-[1,1'-biphenyl]-3-amine.

Predicted NMR Spectral Data

Precise, experimentally verified *H and 13C NMR data for 6-Methoxy-[1,1'-biphenyl]-3-amine are
not readily available in the surveyed literature. However, based on established principles of
NMR spectroscopy and analysis of structurally similar compounds, a predicted spectral dataset
has been compiled. The chemical shifts for methoxy groups typically appear around 3.8 ppm in
IH NMR and 55-60 ppm in 13C NMR spectra. Aromatic protons and carbons exhibit signals in
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the range of 6.5-8.0 ppm and 110-160 ppm, respectively, with their exact shifts influenced by
the electronic effects of the substituents.

Predicted 'H NMR Spectral Data

The following table summarizes the predicted *H NMR data for 6-Methoxy-[1,1'-biphenyl]-3-
amine. These predictions are based on the analysis of related biphenyl structures.

. . Coupling
Chemical Shift L ] .
Multiplicity Constant (J) Integration Assignment
(3) (ppm)
(Hz)
Ar-H
~7.50-7.30 m - 5H (unsubstituted
phenyl ring)
Ar-H (substituted
~7.00 - 6.80 m - 3H _
phenyl ring)
~3.85 s - 3H -OCHs
~3.70 brs - 2H -NH2

Disclaimer: The data presented in this table is predicted based on analogous compounds and
has not been experimentally verified for 6-Methoxy-[1,1'-biphenyl]-3-amine.

Predicted **C NMR Spectral Data

The predicted 3C NMR data, outlining the anticipated chemical shifts for the carbon atoms in 6-
Methoxy-[1,1'-biphenyl]-3-amine, is presented below.
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Chemical Shift (8) (ppm) Assighment

~158.0 C-OCHs

~145.0 C-NH:2

~140.0 C-C (biphenyl linkage)
~138.0 C-C (biphenyl linkage)
~130.0-110.0 Ar-C

~55.5 -OCHs

Disclaimer: The data presented in this table is a prediction based on the analysis of structurally
related molecules and awaits experimental confirmation.

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation.
The following is a general experimental protocol for obtaining *H and 3C NMR spectra of small
organic molecules like 6-Methoxy-[1,1'-biphenyl]-3-amine.

Sample Preparation

o Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of 6-
Methoxy-[1,1'-biphenyl]-3-amine.

e Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
Common choices include Chloroform-d (CDCIs), Dimethyl sulfoxide-de (DMSO-ds), or
Acetone-ds. The choice of solvent can slightly affect the chemical shifts.

» Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated
solvent in a clean, dry NMR tube.

e Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
Gentle vortexing or sonication may be used if necessary.

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
referencing the chemical shifts to 0.00 ppm. Modern NMR instruments can also reference
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the spectra to the residual solvent peak.

NMR Instrument Parameters

The following are typical parameters for acquiring *H and 13C NMR spectra on a standard NMR
spectrometer (e.g., 300-500 MHz).

Parameter 'H NMR 3C NMR

Operating Frequency 300 - 500 MHz 75 - 125 MHz

Pulse Program Standard single pulse Proton-decoupled single pulse
Acquisition Time 2 - 4 seconds 1 -2 seconds

Relaxation Delay 1 -5 seconds 2 - 5 seconds

Number of Scans 8-16 128 - 1024 (or more)

Spectral Width -2t0 12 ppm -10 to 220 ppm

Temperature E)oom Temperature (e.g., 298 E;)om Temperature (e.g., 298

Workflow for NMR Data Acquisition and
Interpretation

The process of obtaining and interpreting NMR data follows a systematic workflow to ensure
accurate and reliable results.
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NMR Data Workflow

Data Processing (Fourier Transform, Phasing, Baseline Correction)

l

Spectral Analysis (Peak Picking, Integration)

Click to download full resolution via product page

Figure 2: General workflow for NMR data acquisition and interpretation.

This guide serves as a foundational resource for understanding the NMR spectral
characteristics of 6-Methoxy-[1,1'-biphenyl]-3-amine. While the provided spectral data is
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predictive, it offers valuable insights for researchers working with this and related compounds.
Experimental verification of this data is encouraged for definitive structural assignment.

 To cite this document: BenchChem. [Spectroscopic Profile of 6-Methoxy-[1,1'-biphenyl]-3-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027535#1h-nmr-and-13c-nmr-spectral-data-of-6-
methoxy-1-1-biphenyl-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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